[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea

Lipophilicity Physicochemical property Drug-likeness

[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea is a synthetic low-molecular-weight heterocyclic compound (C12H11Cl2N5O2S, MW 360.2 g/mol) belonging to the 4(3H)-quinazolinone class functionalized with an acetylhydrazinecarbothioamide side chain. Its structure integrates a 6,8-dichloro-substituted quinazolinone core, an acetyl linker, and a terminal thiourea group, placing it within a series of quinazolinone-hydrazinecarbothioamide analogues explored for CNS and antimicrobial applications.

Molecular Formula C12H11Cl2N5O2S
Molecular Weight 360.2 g/mol
CAS No. 68241-04-3
Cat. No. B13107497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea
CAS68241-04-3
Molecular FormulaC12H11Cl2N5O2S
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1CC(=O)NNC(=S)N
InChIInChI=1S/C12H11Cl2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22)
InChIKeyKYQGAIHWYSKMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea (CAS 68241-04-3)


[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea is a synthetic low-molecular-weight heterocyclic compound (C12H11Cl2N5O2S, MW 360.2 g/mol) belonging to the 4(3H)-quinazolinone class functionalized with an acetylhydrazinecarbothioamide side chain . Its structure integrates a 6,8-dichloro-substituted quinazolinone core, an acetyl linker, and a terminal thiourea group, placing it within a series of quinazolinone-hydrazinecarbothioamide analogues explored for CNS and antimicrobial applications [1]. The compound is commercially available at research-grade purity (≥98%) .

Free thiourea pharmacophore – supports CNS target engagement studies via class-level SAR
6,8-dichloro-quinazolinone core – differentiates from other halogenation patterns in the series
Research-grade purity – supplied with analytical characterization for reproducible assays

Structural Differentiation of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea from In-Class Analogs


Generic substitution within the 4(3H)-quinazolinone-hydrazinecarbothioamide class is not straightforward because minor modifications to the thiourea N-substituent or halogenation pattern produce large shifts in lipophilicity, hydrogen-bonding capacity, and biological target engagement [1][2]. In closely related anticonvulsant series, a change from an unsubstituted thiourea to an aryl-substituted analogue altered in vivo protection potency by up to 10-fold [1]. The title compound’s combination of a 6,8-dichloro pattern and a free –NH2 terminal thiourea creates a unique pharmacophoric signature relative to N-aryl or N-alkyl analogs, making direct drop-in replacement unreliable without activity verification.

Risk 1 N-aryl thiourea analogs exhibit higher lipophilicity, which may alter target engagement and protein binding.
Risk 2 N-substituted derivatives with different HBA counts can shift hydrogen-bond complementarity to biological targets.
Risk 3 Class-level anticonvulsant SAR may not transfer directly; verify free thiourea requirement in your model.

Quantitative Differentiation Guide for [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea


Lipophilicity Reduction Compared to N-Aryl Thiourea Analog Improves Drug-Likeness Profile

The title compound (XLogP3 = 1.0) exhibits markedly lower lipophilicity than its close structural analog 1-[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea (XLogP3 = 3.3), a difference of 2.3 log units [1]. This reduction arises from the absence of the hydrophobic 4-methylphenyl substituent on the terminal thiourea nitrogen .

Lipophilicity reduction
Cross-study comparable
XLogP3 = 1.0 (Δ -2.3 vs N-aryl analog)
Supports improved aqueous solubility and reduced non-specific binding
Calculated values; confirm experimentally
Lipophilicity Physicochemical property Drug-likeness

Increased Hydrogen-Bond Donor Capacity Relative to N,N-Disubstituted Thiourea Analogs

The target compound contains a primary thiourea moiety with three hydrogen-bond donor atoms (HBD = 3) and four hydrogen-bond acceptor atoms (HBA = 4), whereas the N-substituted analog 1-[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea presents a different donor/acceptor profile (HBD = 3, HBA = 5) due to additional oxygen in the methoxyphenyl group, potentially altering binding orientation to biological targets .

H-bond acceptor profile
Data to verify
HBA = 4 (Δ -1 vs methoxyphenyl analog)
May modulate target complementarity; verify binding
Source not specified; confirm hydrogen-bond interactions
Hydrogen bonding Molecular recognition SAR

Enhanced Conformational Restraint of Free Thiourea May Favor CNS Target Engagement

In a structurally related series of 4(3H)-quinazolinone-hydrazinecarbothioamides, compounds bearing an unsubstituted thiourea terminus demonstrated superior anticonvulsant activity relative to N-substituted analogs, with the most active compound (Compound 47) achieving 100% protection in the PTZ seizure model and exhibiting 10-fold greater potency than sodium valproate [1]. Although the title compound was not explicitly tested in that study, the class-level SAR indicates that a free thiourea-NH2 is a critical pharmacophoric element for maximal anticonvulsant efficacy [1].

Anticonvulsant pharmacophore
Class-level inference
Analog: 100% protection, 10-fold vs valproate
Supports free thiourea motif for CNS target engagement
Title compound not directly tested; class-level SAR
Anticonvulsant GABAA receptor Conformational analysis

Availability at >98% Purity with Full Analytical Characterization Enables Reproducible Research

The compound is offered at ≥98% purity (HPLC), with provided analytical documentation including NMR, LC-MS, and FT-IR spectra, whereas many academic-scale syntheses of analogous compounds report crude yields without rigorous purity validation .

Purity & characterization
Specification review
≥98% (HPLC)
Supports assay reproducibility
NMR, LC-MS, FT-IR available
Chemical procurement Purity Quality control

Research and Industrial Application Scenarios for [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea


CNS Drug Discovery: Anticonvulsant Lead Optimization

Based on class-level SAR demonstrating that unsubstituted thiourea-hydrazinecarbothioamide quinazolinones achieve 100% protection in PTZ-induced seizure models and outperform valproate by up to 10-fold [1], the title compound serves as a promising scaffold for medicinal chemistry campaigns targeting GABAA receptor modulation. Its lower lipophilicity (XLogP3 = 1.0) relative to N-aryl analogs suggests potentially improved CNS safety margins and reduced non-specific binding, making it a superior choice for hit-to-lead programs over bulkier thiourea derivatives.

Antimicrobial Ligand Design Targeting Metalloenzymes

The free thiourea moiety of the title compound acts as a bidentate metal chelator, a feature exploited in urease and carbonic anhydrase inhibitor design within the quinazolinone class [1]. The combination with a 6,8-dichloro-quinazolinone core may enhance selectivity for microbial metalloenzymes over human isoforms, providing a rational basis for procurement in antibacterial drug discovery focused on novel mechanism-of-action agents.

Chemical Probe for Hydrogen-Bonding and Chelation Studies

With a distinct hydrogen-bond donor/acceptor profile (HBD=3, HBA=4) and a free thiourea group capable of both hydrogen-bonding and metal coordination [1], this compound is an ideal tool molecule for biophysical studies investigating the role of hydrogen-bond networks and metal-chelate interactions in target engagement and off-target selectivity profiling.

Reference Standard for Analytical Method Development

As a ≥98% pure, fully characterized compound (NMR, LC-MS, FT-IR) [1], it can serve as a reference standard for method validation in HPLC-UV or LC-MS/MS quantification of quinazolinone-thiourea derivatives in pharmacokinetic and metabolism studies, ensuring analytical reproducibility across laboratories.

Application
Selection Property
Validation Focus
CNS target engagement studies
Free thiourea pharmacophore
GABAA receptor modulation assays
Antimicrobial ligand screening
Thiourea metal chelation
Microbial metalloenzyme inhibition assays
Biophysical interaction studies
HBD/HBA profile
Binding affinity and selectivity profiling
Analytical method validation
High-purity reference standard
LC-MS/MS method reproducibility
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